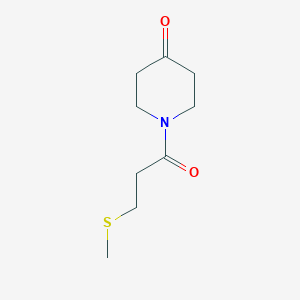

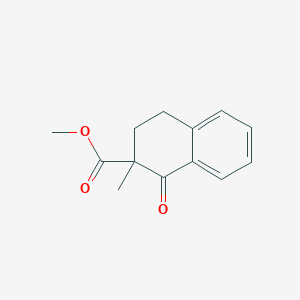

Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 7442-52-6 . It has a molecular weight of 204.23 . The compound is a solid at 20 degrees Celsius .

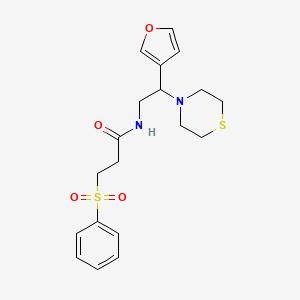

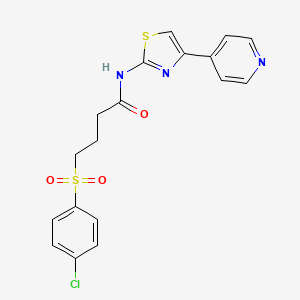

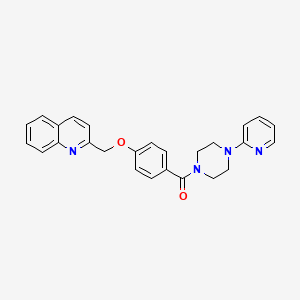

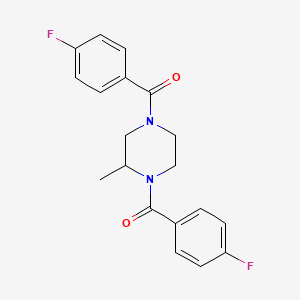

Molecular Structure Analysis

The linear formula of “this compound” is C12H12O3 . For a more detailed molecular structure, you may refer to resources like PubChem or other chemical databases.Physical and Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 204.23 . The compound has a melting point of 68 °C and a boiling point of 132 °C/0.5 mmHg .Applications De Recherche Scientifique

Synthesis of Tetrahydronaphthalene Derivatives : A study by Göksu et al. (2003) describes a synthesis method starting from naphthalene-2,3-diol, leading to various tetrahydronaphthalene derivatives, including 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This process involves methylation, Friedel-Crafts acylation, and other steps, demonstrating the compound's role in synthesizing complex organic structures (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Preparation and Diels–Alder Reactions : Research by Boger and Mullican (2003) explores the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene. This study highlights the compound's utility in facilitating Diels-Alder reactions, which are crucial in synthesizing cyclic compounds (Boger & Mullican, 2003).

Photoreaction with Amines : Hasegawa (1997) investigated the photoreaction of related compounds with amines, leading to various ring expansion products. This showcases the compound's potential in photoinduced electron transfer processes (Hasegawa, 1997).

Regioselectivity in Bromination : Pankratov et al. (2004) focused on the regioselectivity of bromination of tetrahydronaphthalene derivatives. Their findings have implications for chemical synthesis, particularly in the precise functionalization of organic molecules (Pankratov, Fedotova, Barabanova, Alyonkina, & Eliseev, 2004).

Synthesis of Lactams : A study by Grecian and Aubé (2007) details the synthesis of N-substituted lactam using an intramolecular Schmidt reaction, indicating the compound's role in forming nitrogen-containing rings, crucial in many pharmaceuticals (Grecian & Aubé, 2007).

Crystal Structure Analysis : Research by Kaiser et al. (2023) examines the crystal structures of two tetrahydronaphthalenes obtained during synthesis efforts, providing valuable information for understanding molecular configurations in chemical synthesis (Kaiser, Weil, Gärtner, & Enev, 2023).

Synthesis of Salen Ligands and Complexes : A study by Cívicos, Coimbra, and Costa (2017) explored the solvent-free synthesis of Salen ligands and complexes, demonstrating the compound's utility in oxidation reactions and catalysis (Cívicos, Coimbra, & Costa, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(12(15)16-2)8-7-9-5-3-4-6-10(9)11(13)14/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKMQHVHFCYAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)

![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)

![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)